molecular formula C17H18BrN3OS B2785598 2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one CAS No. 893983-35-2

2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2785598
CAS No.: 893983-35-2
M. Wt: 392.32
InChI Key: OXYMCTJPEBGKTQ-UHFFFAOYSA-N
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Description

2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that features a pyridazine ring substituted with a bromophenyl group and a piperidinyl group

Preparation Methods

The synthesis of 2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized by reacting hydrazine with a suitable dicarbonyl compound.

    Bromination: The pyridazine ring is then brominated using bromine or a brominating agent to introduce the bromophenyl group.

    Thioether Formation: The brominated pyridazine is reacted with a thiol compound to form the sulfanyl linkage.

    Piperidinyl Substitution: Finally, the piperidinyl group is introduced through a substitution reaction with a suitable piperidine derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pH conditions to control the reaction rate and selectivity.

Scientific Research Applications

2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one can be compared with other similar compounds, such as:

    2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylmethanone: This compound has a similar structure but with a methanone group instead of an ethanone group.

    2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylpropanone: This compound features a propanone group, which may result in different chemical and biological properties.

    2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylbutanone: The butanone derivative may have enhanced lipophilicity and different pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological activities, which distinguish it from other similar compounds.

Biological Activity

The compound 2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one (CAS Number: 893983-82-9) is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The molecular formula of the compound is C17H18BrN3O2SC_{17}H_{18}BrN_{3}O_{2}S, with a molecular weight of 408.3 g/mol. Its structure features a pyridazine ring, a piperidine moiety, and a bromophenyl group, which are known to contribute to its biological activity.

PropertyValue
Molecular FormulaC17H18BrN3O2SC_{17}H_{18}BrN_{3}O_{2}S
Molecular Weight408.3 g/mol
CAS Number893983-82-9

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

  • Antitumor Activity : Many pyridazine derivatives have been shown to inhibit key signaling pathways in cancer cells, particularly those involving BRAF and EGFR kinases . The presence of the bromophenyl group may enhance these effects through increased lipophilicity and receptor binding affinity.
  • Enzyme Inhibition : Compounds containing piperidine rings have demonstrated significant enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. This suggests potential applications in treating conditions like Alzheimer's disease and bacterial infections .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of This compound :

  • Antitumor Studies : A series of pyrazole derivatives were shown to exhibit potent antitumor activity by inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The structural similarity suggests that our compound may exhibit comparable effects.
  • Antimicrobial Activity : Research on sulfanyl-containing compounds indicates significant antibacterial and antifungal properties, likely due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
  • Cytotoxicity Assessments : In vitro studies involving human cell lines (e.g., HEK-293) have indicated that many derivatives are non-toxic at therapeutic concentrations, supporting their potential as safe therapeutic agents .

Study 1: Antitumor Efficacy

In a study evaluating substituted pyridazine derivatives against Mycobacterium tuberculosis, compounds with similar scaffolds were found to possess IC50 values ranging from 1.35 to 2.18 μM, indicating strong antitubercular activity. The study highlights the importance of structural modifications in enhancing biological efficacy .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory activities of piperidine derivatives demonstrated that certain compounds showed high inhibition rates against AChE, suggesting potential for neurological applications. The study concluded that modifications in the piperidine structure could lead to enhanced inhibitory effects .

Properties

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3OS/c18-14-6-4-13(5-7-14)15-8-9-16(20-19-15)23-12-17(22)21-10-2-1-3-11-21/h4-9H,1-3,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYMCTJPEBGKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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